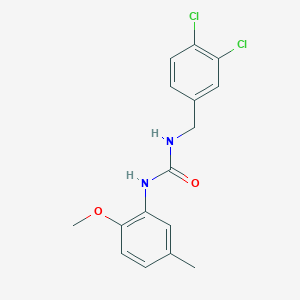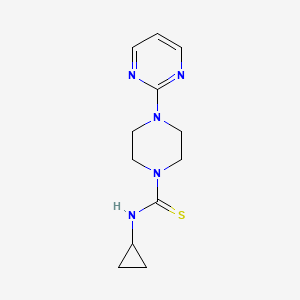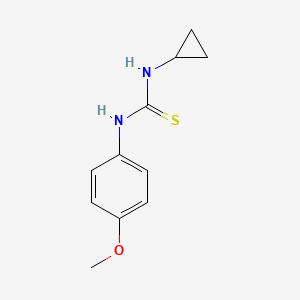
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorobenzyl group and a methoxy-methylphenyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 3,4-dichlorobenzylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, ammonia, under mild to moderate temperatures.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea can be compared with other urea derivatives that have similar structural features:
N-(3,4-dichlorobenzyl)-N’-(2-methoxyphenyl)urea: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
N-(3,4-dichlorobenzyl)-N’-(2-methylphenyl)urea: This compound lacks the methoxy group, which may influence its solubility and interaction with biological targets.
N-(3,4-dichlorobenzyl)-N’-(4-methoxy-5-methylphenyl)urea: This compound has a different substitution pattern on the phenyl ring, which may result in different chemical and biological properties.
The uniqueness of N-(3,4-dichlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10-3-6-15(22-2)14(7-10)20-16(21)19-9-11-4-5-12(17)13(18)8-11/h3-8H,9H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOMDIDYUGJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
![3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide](/img/structure/B5876171.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B5876191.png)

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B5876206.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)
![(4-CHLOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B5876219.png)


![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)
